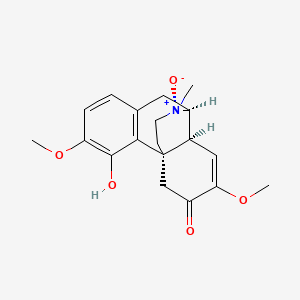

Morphinan-6-one

描述

Structure

3D Structure

属性

分子式 |

C19H23NO5 |

|---|---|

分子量 |

345.4 g/mol |

IUPAC 名称 |

(1R,9S,10S,17S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C19H23NO5/c1-20(23)7-6-19-10-14(21)16(25-3)9-12(19)13(20)8-11-4-5-15(24-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-,20+/m1/s1 |

InChI 键 |

IQCNMIIBBLJCAC-RTFQWSFESA-N |

手性 SMILES |

C[N@@+]1(CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |

规范 SMILES |

C[N+]1(CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC)[O-] |

产品来源 |

United States |

Synthetic Methodologies for Morphinan 6 One and Its Analogues

Total Synthesis Approaches to the Morphinan (B1239233) Core

The construction of the pentacyclic morphinan framework from simple starting materials represents a significant challenge in organic synthesis. Over the years, numerous strategies have been developed, which can be broadly categorized into biomimetic or semisynthetic routes and de novo chemical syntheses.

Biomimetic and Semisynthetic Routes from Precursors

Biomimetic approaches aim to mimic the biosynthetic pathway of morphinan alkaloids in nature. In the opium poppy (Papaver somniferum), the biosynthesis of morphine proceeds from (R)-reticuline through a key oxidative coupling step to form the morphinan scaffold. chinesechemsoc.org This natural pathway has inspired chemical syntheses that utilize similar strategies.

Semisynthesis, on the other hand, starts from naturally occurring morphinan alkaloids, such as thebaine or morphine, and modifies them chemically to produce the desired analogues. mdpi.comacs.org For instance, thebaine is a crucial precursor for the industrial production of several semisynthetic opioids. mdpi.complos.org The conversion of thebaine to morphinan-6-one derivatives often involves the installation of a hydroxyl group at the C14 position through oxidation of the diene system in thebaine. rsc.orgnih.gov

One common semisynthetic strategy involves the modification of codeine. For example, codeine can be converted to norcodeine, which is then N-alkylated and further transformed to the target morphinan analogue. google.com Similarly, morphine can be converted to various derivatives through a series of reactions including esterification, demethylation, and alkylation. google.com These methods have been optimized to produce diastereomerically enriched morphinans in good yields. google.com

The biosynthesis of morphinans in recombinant microorganisms like Saccharomyces cerevisiae has also been explored. plos.org This involves reconstituting the multi-gene pathway from P. somniferum in yeast, enabling the production of thebaine and its derivatives from simple precursors like (R)-reticuline. plos.org

| Starting Material | Key Transformation(s) | Target Compound(s) | Reference(s) |

| Codeine | N-demethylation, N-alkylation, Grignard reaction | Morphinan analogues | google.com |

| Morphine | Esterification, N-demethylation, N-alkylation | Morphinan analogues | google.com |

| Thebaine | Oxidation of 1,3-diene, removal of 4,5-ether linkage | 14-hydroxy-6-oxomorphinans | rsc.orgnih.govrsc.org |

| (R)-Reticuline | Enzymatic synthesis in S. cerevisiae | Thebaine, Codeine, Morphine | plos.org |

De Novo Chemical Synthesis Strategies

De novo or total synthesis of the morphinan core involves constructing the molecule from simple, non-alkaloid starting materials. These approaches offer the advantage of providing access to both natural and unnatural enantiomers of morphinans, which is not possible with poppy-derived materials. rsc.orgrsc.org Unnatural enantiomers, such as ent-naltrexone, have shown interesting pharmacological properties. rsc.orgrsc.org

A notable de novo strategy for the synthesis of 14-hydroxy-6-oxomorphinans without the 4,5-ether bridge has been recently developed. rsc.orgnih.govrsc.org This route starts from commercially available, inexpensive compounds and involves a key Bischler–Napieralski reaction to form an isoquinolinium salt. nih.gov Subsequent steps include a Noyori asymmetric reduction to establish the desired stereochemistry. rsc.org A crucial step in this synthesis is the intramolecular Heck reaction to form the characteristic quaternary center of the morphinan skeleton. udel.eduacs.org

Another approach involves a Grewe cyclization as a key step to construct the morphinan framework, leading to the synthesis of Δ(7,8)-morphinan-6-one. researchgate.net This intermediate can then be directly oxidized to introduce a hydroxyl group at the 14-position. researchgate.net

The synthesis of the isomorphinan skeleton, a stereoisomer of the morphinan core, has also been achieved through total synthesis, often utilizing a modified Grewe approach. cdnsciencepub.com These syntheses provide access to a different class of morphinan-related compounds with their own unique pharmacological profiles. cdnsciencepub.com

| Key Reaction | Intermediate(s) | Target Core Structure | Reference(s) |

| Bischler–Napieralski reaction, Noyori asymmetric reduction, Intramolecular Heck reaction | Isoquinolinium salt, Tetrahydroisoquinoline | 14-hydroxy-6-oxomorphinans | rsc.orgnih.govrsc.orgudel.edu |

| Grewe cyclization, Bromoketalization | Δ(7,8)-morphinan-6-one | 14-hydroxy-Δ(7,8)-morphinan-6-one | researchgate.net |

| Modified Grewe approach | B/C trans-fused α-hydroxyphenanthrenes | 3-hydroxyisomorphinans | cdnsciencepub.com |

Asymmetric Synthesis of this compound Enantiomers

The biological activity of morphinans is highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure this compound and its analogues is of paramount importance. These methods can be classified into chiral catalyst-mediated approaches and chiral auxiliary-based strategies.

Chiral Catalyst-Mediated Approaches

Chiral catalysts play a crucial role in controlling the stereochemical outcome of key reactions in the synthesis of morphinans. A prominent example is the use of a ruthenium-based catalyst, RuCl(p-cymene)[(S,S)-Tsdpen], for the Noyori asymmetric reduction of an isoquinolinium salt. rsc.org This reaction establishes the stereocenter that dictates the final enantiomer of the morphinan product, achieving high enantiomeric excess (ee). rsc.org

Another example is the use of an (R)-oxazaborolidine catalyst in the enantioselective reduction of a cyclohexenone derivative, which is a key step in an asymmetric total synthesis of both enantiomers of dihydrocodeinone and morphine. udel.eduacs.org This strategy allows for the synthesis of both the natural and unnatural series of these opium alkaloids. udel.eduacs.org

More recently, a chemo-enzymatic strategy has been developed for the synthesis of (R)-reticuline, a key precursor to morphine. rsc.org This approach utilizes the enzyme 1,2-dehydroreticuline (B1196774) reductase for the stereoselective reduction of a prochiral intermediate, achieving excellent enantioselectivity and yield. rsc.org

Chiral Auxiliary-Based Strategies

While not explicitly detailed in the provided search results for this compound, chiral auxiliary-based strategies are a common approach in asymmetric synthesis. This methodology involves temporarily incorporating a chiral molecule (the auxiliary) into the synthetic sequence to direct the stereochemical outcome of a particular reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples for this compound were not found in the initial search, this remains a viable and widely used strategy in the synthesis of complex chiral molecules.

Chemoenzymatic Synthesis of this compound Scaffolds

Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the high selectivity of biocatalysis to construct complex molecules like morphinan alkaloids. rsc.orgucl.ac.uk This approach is particularly valuable for establishing the correct stereochemistry of the intricate morphinan core, a task that can be challenging for purely chemical methods. rsc.orgrsc.org Biocatalytic reactions, using either isolated enzymes or whole microbial cells, offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org

A prominent strategy in the chemoenzymatic synthesis of morphinans involves the use of dioxygenase enzymes. rsc.org The Hudlicky research group has extensively used toluene (B28343) dioxygenase (TDO) to create chiral building blocks from simple aromatic precursors. rsc.orgrsc.org For example, TDO expressed in a recombinant E. coli strain can oxidize substituted aromatic compounds to furnish arene cis-dihydrodiols. rsc.org These chiral diols serve as versatile starting materials for the synthesis of the morphinan skeleton. One route involved preparing two key building blocks via biocatalytic dioxygenation, which were then assembled into the morphinan core using radical cyclization strategies. rsc.org

Lipases are another class of enzymes employed in morphinan synthesis, primarily for kinetic resolution. In Fukuyama's total synthesis of (–)-morphine, the key step involved the hydrolytic kinetic resolution of an acetate (B1210297) intermediate using lipase (B570770) AK, which provided the required alcohol building block with 99% enantiomeric excess (ee). rsc.org This chiral intermediate was then carried forward through 17 steps to yield the final product. rsc.org

More recent chemoenzymatic strategies have focused on late-stage biocatalysis, mimicking natural biosynthetic pathways. rsc.org A biomimetic approach to (+)-salutaridine, a key promorphinan intermediate, was developed by combining organic synthesis to create the precursor 1,2-dehydroreticuline, followed by a stereoselective reduction using the enzyme 1,2-dehydroreticuline reductase. This enzymatic step yielded (R)-reticuline with excellent enantioselectivity (>99% ee) and conversion. rsc.org This demonstrates a powerful method that leverages enzymes for crucial asymmetric transformations late in the synthetic sequence. rsc.org

| Enzyme Type | Enzyme Example | Transformation | Application in Morphinan Synthesis | Reference |

|---|---|---|---|---|

| Dioxygenase | Toluene Dioxygenase (TDO) | Aromatic dihydroxylation | Creates chiral cis-dihydrodiol building blocks from aromatics. | rsc.orgrsc.org |

| Lipase | Lipase AK | Kinetic resolution | Resolves racemic acetate to provide a chiral alcohol (99% ee) for morphine synthesis. | rsc.org |

| Reductase | 1,2-Dehydroreticuline Reductase | Stereoselective reduction | Reduces 1,2-dehydroreticuline to (R)-reticuline (>99% ee), a key intermediate. | rsc.org |

| Oxidase | Salutaridine (B1681412) Synthase (CYP719B1) | Phenolic coupling | Converts (R)-reticuline to the promorphinan alkaloid (+)-salutaridine. | rsc.org |

Recent Advances and Novel Synthetic Retrosyntheses

Recent years have seen remarkable progress in the de novo total synthesis of morphinan-6-ones, driven by the development of novel synthetic strategies that offer greater efficiency and access to new analogues. rsc.orgrsc.org These advances move beyond semisynthesis from poppy-derived alkaloids and provide robust platforms for creating structurally diverse morphinans. rsc.orgresearchgate.net

One significant breakthrough is the enantioselective total synthesis of 14-hydroxy-6-oxomorphinans without the 4,5-epoxy bridge, which were previously only accessible through semisynthetic routes. rsc.org A concise route to 4,5-desoxynaltrexone was developed in 13 steps, featuring key transformations such as a diastereoselective alkene epoxidation and a subsequent base-promoted elimination/epoxide opening to install the C14-hydroxyl group. rsc.org The synthesis also employed a reductive Heck cyclization of an aryl triflate to close the B-ring, a previously unreported method in morphinan synthesis. rsc.org

Chemical Reactivity and Functionalization of Morphinan 6 One

Functional Group Interconversions on the Morphinan-6-one Skeleton

Functional group interconversions are fundamental to modifying the properties of the this compound core. accessscience.comub.eduvanderbilt.edu These reactions target existing functional groups, altering them to create new chemical entities without changing the carbon skeleton.

Early modifications to the morphinan (B1239233) structure often involved the oxidation of the 6-hydroxy group and the reduction of the 7-8 double bond. oup.com The reduction of the C-6 keto group in morphinan-6-ones can lead to the formation of 6-desoxymorphine (B10793349) derivatives, which exhibit increased lipophilicity and potentially higher analgesic potency. mdpi.com

Conversely, oxidation reactions are also crucial. For instance, the Swern oxidation protocol, a modification of the Pfitzner-Moffatt reaction, has been employed for the oxidation of secondary alcohols on the morphinan scaffold. nottingham.ac.uk The Albright-Goldman oxidation, which uses acetic anhydride (B1165640) as a mild activating agent, has also been successfully applied to a morphinan structure, demonstrating its utility in complex natural product synthesis. nottingham.ac.uk

Table 1: Examples of Reduction and Oxidation Reactions on Morphinan Scaffolds

| Reaction Type | Starting Material Moiety | Reagents/Conditions | Product Moiety | Reference |

| Oxidation | Secondary alcohol | Swern oxidation (Oxalyl chloride, DMSO) | Ketone | nottingham.ac.uk |

| Oxidation | Secondary alcohol | Albright-Goldman oxidation (Acetic anhydride) | Ketone | nottingham.ac.uk |

| Reduction | C-6 Ketone | Not specified | 6-desoxymorphine derivative | mdpi.com |

Alkylation and acylation reactions are common strategies for modifying the this compound skeleton. oup.com These reactions typically target the phenolic hydroxyl group at C-3 and the nitrogen atom at N-17. oup.comcdnsciencepub.com For example, methylation of the phenolic 3-hydroxyl group of morphine yields codeine. mdpi.com Industrial-scale syntheses have been developed for various N- and O-alkylation products. mdpi.com

Acylation of the 3-phenolic hydroxy group is another key modification. oup.com Additionally, the C-6 ketone can be functionalized through reactions leading to 6-amido derivatives. nih.gov

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a powerful strategy for creating novel molecular architectures from the this compound template. news-medical.netnih.govillinois.eduvanderbilt.edu These reactions allow for the introduction of new substituents and the extension of the carbon framework.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and halides. harvard.edumdpi.comrsc.org This reaction has been applied to the morphinan scaffold. For instance, 6-phenyl-6-demethoxy-thebaine was prepared from 6-bromo-6-demethoxythebaine via a Suzuki-Miyaura cross-coupling. mdpi.com This demonstrates the utility of palladium-catalyzed cross-coupling for introducing aryl groups onto the morphinan core.

Table 2: Example of Suzuki-Miyaura Reaction on a Morphinan Derivative

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 6-bromo-6-demethoxythebaine | Phenylboronic acid (implied) | Palladium catalyst | 6-phenyl-6-demethoxy-thebaine | mdpi.com |

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for constructing six-membered rings and has been extensively used with morphinan-6,8-dienes like thebaine. nih.govresearchgate.netlibretexts.orglibretexts.org This reaction creates a rigid 6,14-etheno bridge, significantly altering the molecule's three-dimensional structure. oup.comwikipedia.org Thebaine, with its electron-rich diene system, readily reacts with electron-deficient dienophiles. mdpi.comnih.gov

The reaction of thebaine with various dienophiles, such as methyl vinyl ketone, acrolein, and acrylonitrile (B1666552), typically proceeds with high regio- and stereoselectivity. mdpi.comnih.gov The nature of the N-17 substituent on the morphinan diene can influence the diastereoselectivity of the Diels-Alder addition. mdpi.com

Table 3: Examples of Diels-Alder Reactions with Thebaine

| Diene | Dienophile | Conditions | Product | Reference |

| Thebaine | Methyl vinyl ketone | Reflux, 1 h | 7α- and 7β-adducts (93% and 0.5% respectively) | mdpi.comnih.gov |

| Thebaine | Phenyl vinyl ketone | Benzene, reflux, 2 h | 7α-adduct (70%) | mdpi.comnih.gov |

| Thebaine | Acrolein | Neat, reflux, 1 h | >85% yield | mdpi.comnih.gov |

| Thebaine | Acrylonitrile | Not specified | 1:1 mixture of 7α- and 7β-nitriles | mdpi.comnih.gov |

Heteroatom Functionalization (e.g., Amination, Halogenation)

Introducing heteroatoms such as nitrogen and halogens into the this compound structure is another important avenue for creating new derivatives. The versatile C-6 carbonyl group is a key site for such modifications. nih.gov

Reductive amination of the C-6 ketone of a morphinan derivative using reagents like titanium isopropoxide, ammonia, and sodium borohydride (B1222165) leads to the formation of a 6α-amino compound. mdpi.com This approach has been instrumental in synthesizing 6β-amino derivatives that were previously difficult to obtain. mdpi.com The introduction of amino and guanidino groups at the C-6 position has led to compounds with high efficacy and receptor affinity. nih.gov

Halogenation has also been explored. For example, 7-chloro-6-demethoxythebaine has been synthesized and used as a diene in Diels-Alder reactions. nih.gov The conversion of sulfonate esters to halides via the Finkelstein reaction is another established method for introducing halogens onto the morphinan skeleton. vanderbilt.edu

Mechanistic Investigations of Key Reactions

The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical transformations of complex molecules like this compound and its derivatives. Mechanistic investigations provide insights into the stepwise sequence of elementary reactions, the nature of transient intermediates, and the structure of transition states. This knowledge is crucial for optimizing reaction conditions, predicting product stereochemistry, and designing novel synthetic pathways. The study of morphinan reaction mechanisms often employs a synergistic approach, combining experimental techniques with theoretical calculations. sumitomo-chem.co.jprsc.org

Reaction Pathway Elucidation

Elucidating the precise reaction pathway for the functionalization of the morphinan scaffold is a complex task that relies on detailed kinetic studies, product analysis, and computational modeling. The intricate, three-dimensional structure of morphinans can lead to multiple competing reaction pathways.

A prominent example of mechanistic elucidation involves the Diels-Alder reaction of morphinan-6,8-dienes, such as thebaine. The cycloaddition of unsymmetrical dienophiles to thebaine is highly regio- and stereoselective. mdpi.comnih.gov This selectivity is explained by a concerted, endo-controlled mechanism governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.com The polarizing effect of the 6-methoxy group on the diene system directs the regioselectivity, favoring the formation of C-7 substituted derivatives. mdpi.comnih.gov

Another complex reaction pathway is observed during the catalytic hydrogenation of thebaine. Investigations have shown that this reaction does not follow a single path but proceeds through several parallel and consecutive processes. mdpi.com These competing pathways include:

1,2-Addition: Hydrogen adds across the Δ7,8 double bond to form dihydrothebaine. mdpi.com

1,4-Addition: Hydrogen adds to the conjugated diene system in ring-C, yielding codeine methyl ether. mdpi.com

Hydrogenolysis: Cleavage of the allyl ether linkage (oxygen bridge) occurs, leading to the formation of phenolic derivatives like dihydrothebaine-Φ. mdpi.com

The elucidation of these pathways required meticulous separation and characterization of over twenty products from the reaction mixture, followed by their independent synthesis to confirm their structures and formation mechanisms. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for mapping reaction pathways. sumitomo-chem.co.jp These calculations can model the energy profile of a reaction, identifying transition states and intermediates. sumitomo-chem.co.jpresearchgate.net For reactions involving the aromatic ring of the morphinan skeleton, such as electrophilic substitution, theoretical calculations can help determine the rate-determining step, which could be the formation of an initial oriented π-complex or the subsequent σ-complex (also known as an arenium ion). researchgate.net In a novel rearrangement of a morphinan derivative bearing a bicyclo[2.2.2]octenone skeleton, the reaction pathway was proposed to involve an unexpected oxidative cleavage and subsequent re-cyclization. nii.ac.jp

Table 1: Methods for Reaction Pathway Elucidation in Morphinan Chemistry

| Reaction Type | Method of Elucidation | Key Findings | Reference(s) |

|---|---|---|---|

| Diels-Alder Cycloaddition | Product Stereochemistry Analysis, Frontier Molecular Orbital (FMO) Theory | Reaction proceeds via a highly regio- and stereoselective endo-controlled pathway. | mdpi.com, nih.gov |

| Catalytic Hydrogenation | Product Mixture Analysis, Independent Synthesis | Multiple parallel pathways (1,2-addition, 1,4-addition, hydrogenolysis) occur simultaneously. | mdpi.com |

| Grignard Addition | Stereoselectivity Analysis, Postulation of Transition State | High asymmetric induction is explained by a six-membered chelate-type transition state. | mdpi.com |

| Nucleophilic Substitution | Kinetic Studies, Product Analysis | Reaction can proceed via SN1, SN2', or SNi' mechanisms depending on the nucleophile and substrate. | mdpi.com |

| Rearrangement Reaction | Isotope Labeling, Control Experiments | A molecular oxygen-mediated Baeyer-Villiger-type oxidation mechanism was proposed. | nii.ac.jp |

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are critical for validating a proposed reaction mechanism. rsc.orgchemrxiv.org However, these species are often transient and present in low concentrations, making their identification challenging. A combination of advanced spectroscopic techniques and theoretical predictions is typically required.

In the context of morphinan chemistry, intermediates are often inferred from the final product structures. For instance, in the Diels-Alder reaction of N-formyl-northebaine with nitroethene, the structure of the resulting 7α-nitro adduct was elucidated using 1H and 13C-NMR spectroscopy, confirming the regiochemistry of the addition. mdpi.comnih.gov

The Grignard reaction of 7-acyl-6,14-ethenomorphinans provides a classic example of a postulated intermediate controlling the reaction outcome. The high degree of stereoselectivity in the addition is explained by the formation of a six-membered chelate-type transition state. In this intermediate, the magnesium atom of the Grignard reagent is proposed to coordinate simultaneously with the oxygen atoms of both the 6-methoxy and the 7α-acyl groups, directing the nucleophilic attack from a specific face. mdpi.com

In biosynthetic pathways that convert thebaine to morphine, enzymes catalyze the transformations through distinct intermediates. Thebaine is first converted to neopinone (B3269370), which then rearranges to codeinone (B1234495). mdpi.comnih.gov Codeinone is subsequently reduced to codeine. The identification of these intermediates was crucial to mapping the complete biosynthetic route in the opium poppy. nih.gov

Modern mechanistic studies increasingly rely on computational chemistry to predict the properties of potential intermediates. sumitomo-chem.co.jp Theoretical calculations can predict the vibrational (IR) or electronic (UV) spectra of short-lived species. sumitomo-chem.co.jprsc.org These predicted spectra can then be compared with data obtained from time-resolved spectroscopic experiments to identify the intermediates. In a study of a novel oxidative rearrangement of a morphinan derivative, the proposed mechanism involved several intermediates, including a hydroperoxide and a dioxetane, leading to the final cyclopropanecarboxylic acid and ketolactone products. nii.ac.jp The feasibility of this pathway was supported by mechanistic experiments, which helped to confirm the key steps. nii.ac.jp

Table 2: Identified and Postulated Intermediates in Morphinan Reactions

| Reaction | Intermediate(s) | Method of Identification/Postulation | Reference(s) |

|---|---|---|---|

| Biosynthesis of Morphine | Neopinone, Codeinone, Morphinone (B1233378) | Tracer Studies, Enzyme Assays | oup.com, nih.gov, mdpi.com |

| Grignard Addition to 7-Acyl-6,14-ethenomorphinans | Six-membered chelate complex (postulated) | Analysis of Product Stereochemistry (Cram's rule) | mdpi.com |

| Electrophilic Aromatic Substitution | π-complex, σ-complex (Arenium ion) (postulated) | Theoretical Calculations, General Mechanistic Principles | researchgate.net |

| Oxidative Rearrangement of a Bicyclo[2.2.2]octenone Morphinan | Hydroperoxide, Dioxetane (postulated) | Mechanistic Experiments, Analysis of Final Products | nii.ac.jp |

| PIDA-mediated Oxidative Dearomatization | Coordinated phenol–aryliodide complex (postulated) | Mechanistic Hypothesis to Explain Stereochemical Outcome | rsc.org |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of Morphinan-6-one and its Derivatives

X-ray crystallography provides definitive, high-resolution data on the atomic arrangement of molecules in their solid, crystalline state. This technique has been fundamental in confirming the T-shaped molecular geometry characteristic of most morphinan (B1239233) alkaloids. publish.csiro.aunih.gov

Table 1: Crystallographic Data for Naltrexone (B1662487) Hydrochloride Tetrahydrate

| Parameter | Value |

|---|---|

| Formula | (C₂₀H₂₄NO₄)⁺ Cl⁻·4H₂O |

| Molecular Weight | 449.4 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 18.099(5) |

| b (Å) | 15.926(6) |

| c (Å) | 7.768(11) |

Data sourced from a single-crystal X-ray structure determination of naltrexone hydrochloride. publish.csiro.au

Understanding how this compound derivatives interact with their biological targets is crucial. Co-crystallization with receptors, particularly opioid receptors, provides atomic-level insights into these interactions. In 2012, the crystal structure of the mouse µ-opioid receptor (µ-OR) was solved in a complex with the morphinan antagonist β-funaltrexamine (β-FNA). nih.govnih.govfrontiersin.orgrepec.org This landmark achievement revealed that the morphinan ligand binds deep within a large, solvent-exposed pocket. nih.govnih.govrepec.org

Key interactions observed in these co-crystal structures include a charge-enhanced hydrogen bond between the protonated nitrogen of the morphinan and the highly conserved aspartic acid residue D147 in the receptor. acs.orgnih.gov Additionally, the phenolic hydroxyl group at position 3 often participates in a water-mediated hydrogen-bonding network with residue H297. acs.org The structure also showed the µ-OR crystallizing as a dimer, forming a four-helix bundle with transmembrane segments 5 and 6. nih.govnih.govrepec.org These structural details are vital for structure-based drug design, aiming to create new molecules with improved properties. nih.govnih.gov

High-Resolution NMR Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining molecular structure and conformation in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals in the complex morphinan scaffold. nii.ac.jpdntb.gov.uax-mol.net

Complete ¹H and ¹³C NMR assignments for morphinan derivatives are achieved through a suite of 2D experiments. nii.ac.jpdntb.gov.uax-mol.net

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the spin systems in each ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). nii.ac.jpjst.go.jp This is crucial for assigning quaternary carbons and piecing together the different fragments of the molecule. nii.ac.jp For example, HMBC correlations can confirm the position of substituents on the aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. nii.ac.jp This is particularly useful for determining stereochemistry and conformation, such as the relative orientation of substituents and the conformation of the C-ring. nii.ac.jpdiva-portal.org

Table 2: Common 2D NMR Techniques for this compound Analysis

| Technique | Information Provided | Application Example |

|---|---|---|

| COSY | ¹H-¹H scalar coupling | Tracing proton connectivity along the cyclohexane (B81311) rings. |

| HSQC | Direct ¹H-¹³C correlation | Assigning ¹³C signals based on known ¹H assignments. |

| HMBC | Long-range ¹H-¹³C correlation | Assigning quaternary carbons and confirming substituent placement. nii.ac.jpjst.go.jp |

| NOESY | ¹H-¹H through-space proximity | Determining the relative stereochemistry of protons, such as at C-5 and C-14. nii.ac.jp |

The morphinan structure is not entirely rigid; certain parts of the molecule can undergo conformational changes. Dynamic NMR (DNMR) studies, often performed at variable temperatures, can probe these equilibria. One significant dynamic process in N-methyl morphinans is the inversion of the nitrogen atom combined with rotation around the C-N bonds (N-inversion-C-N rotation, or NIR). nih.gov For morphine alkaloids, this process is unusually fast compared to other N-methyl piperidine (B6355638) systems. nih.gov ¹³C DNMR studies on derivatives like codeine have shown that while signal broadening occurs at low temperatures, distinct signals for the axial and equatorial N-methyl conformers are not resolved. nih.gov By combining experimental data with computational calculations, the energy barrier for this NIR process in morphinans was estimated to be in the range of 25-27 kJ/mol. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the absolute configuration of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For morphinan derivatives, CD and ORD spectra provide characteristic fingerprints that can be used for qualitative and quantitative analysis and to establish stereochemical relationships. researchgate.netjst.go.jp

Specifically, 6-oxo-morphinans exhibit a characteristic negative Cotton effect in their CD spectra, which is associated with the n-π* electronic transition of the carbonyl group. researchgate.net This feature is highly sensitive to the local stereochemical environment. Transformation of the 6-oxo group, for instance by forming an oxime derivative, leads to significant changes in the CD spectrum, a principle that can be used for selective determination of these compounds. researchgate.net Comparative analysis of CD and ORD spectra can also reveal characteristic differences arising from changes in polarity and intramolecular hydrogen bonding in solution. researchgate.net Studies on B/C trans-fused morphine derivatives have used ORD to establish the stereochemistry at C-5. jst.go.jp

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Structure

Infrared (IR) spectroscopy of this compound is characterized by several key absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone group at position 6. The exact frequency of this absorption is sensitive to the local chemical environment. For various this compound derivatives, this peak is typically observed in the range of 1680–1720 cm⁻¹. google.com For instance, certain bromo-substituted this compound compounds exhibit a distinct carbonyl absorption at approximately 1715 cm⁻¹. clockss.org The presence of conjugation or strain in the ring system can shift this frequency. matanginicollege.ac.in

Other significant absorptions include those for C-H stretching vibrations of the alkane and aromatic portions of the molecule, typically found between 2800-3100 cm⁻¹. libretexts.org The C-O-C stretching of the ether linkage within the morphinan structure also gives rise to characteristic bands. The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from various bending and skeletal vibrations, which are unique to the molecule. libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity arises from a change in the polarizability of a bond. capes.gov.br For molecules with a center of symmetry, certain vibrations may be active in Raman but not in IR, and vice-versa (the rule of mutual exclusion). Although this compound lacks a center of symmetry, the relative intensities of bands in the two spectra can differ significantly, aiding in a more complete structural assignment.

The Raman spectrum of morphinan alkaloids, such as codeinone (B1234495) (a close structural analog), shows characteristic bands for the aromatic ring and the carbon skeleton. nih.gov The C=O stretch is also observable in the Raman spectrum, though its intensity may vary. Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be particularly effective for morphinan-related compounds, as it can enhance the Raman signal and quench fluorescence that often plagues normal Raman spectra of these molecules. capes.gov.brnih.govojp.gov

Table 1: Characteristic Vibrational Frequencies for this compound and Related Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |

| Ketone (C=O) | Stretching (ν) | 1680 - 1720 | IR | Strong intensity. Position sensitive to substitution and conjugation. google.comorgchemboulder.com |

| Alkyl C-H | Stretching (ν) | 2850 - 3000 | IR | Multiple bands, strong to medium intensity. libretexts.org |

| Aromatic C-H | Stretching (ν) | 3000 - 3100 | IR | Medium to weak intensity. |

| Aromatic C=C | Stretching (ν) | 1400 - 1600 | IR, Raman | Multiple bands of variable intensity. |

| Ether (C-O-C) | Asymmetric Stretching (ν) | 1200 - 1275 | IR | Strong intensity. |

High-Resolution Mass Spectrometry (Advanced Fragmentation Analysis)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural elucidation of this compound, providing not only the exact molecular weight but also invaluable information about its structure through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers allow for the determination of elemental compositions for the parent ion and its fragments with high accuracy and confidence. mdpi.comsci-hub.se

Upon ionization, the protonated molecule [M+H]⁺ of this compound undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions. The fragmentation pathways of morphinan alkaloids are well-studied and provide a roadmap for structural confirmation. researchgate.netacs.orgnih.gov

A primary and highly diagnostic fragmentation route for morphinan alkaloids involves the cleavage of the piperidine ring (Ring D). nih.govmdpi.com This often occurs through a retro-Diels-Alder (RDA) type reaction or other complex rearrangements. For this compound and its analogs, this cleavage leads to the loss of a neutral amine-containing fragment. For example, studies on codeinone, which shares the same core structure, show a characteristic loss corresponding to the ethylene-methylamine bridge ([CH₂CHNHCH₃]). sci-hub.semdpi.com This results in a major fragment ion that retains the fused polycyclic ring system.

Further fragmentation can occur through the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO) from the ketone, and methanol (B129727) (CH₄O) if methoxy (B1213986) groups are present. mdpi.comresearchgate.net The analysis of these successive losses in MSⁿ experiments provides a detailed picture of the molecule's connectivity.

For instance, the fragmentation of codeinone ([M+H]⁺ at m/z 298.14) prominently features a base peak at m/z 241.08, which corresponds to the loss of the C₁₆H₁₇-N-CH₃ bridge. nih.govsci-hub.se Another key fragmentation pathway for morphinans involves the elimination of the nitrogen-containing bridge as a C₃H₇N neutral loss. mdpi.comresearchgate.net The high mass accuracy of HRMS allows for the unambiguous assignment of elemental formulas to these fragments, confirming the proposed fragmentation mechanisms.

Table 2: Proposed High-Resolution Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Loss | Fragmentation Pathway |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18.0106 | H₂O | Loss of a hydroxyl group and a proton. |

| [M+H]⁺ | [M+H - CO]⁺ | 27.9949 | CO | Loss of the carbonyl group from the 6-position. |

| [M+H]⁺ | [M+H - C₃H₈N]⁺ | 58.0657 | C₃H₈N | Cleavage and loss of the piperidine ring bridge. |

Computational Chemistry and Theoretical Studies on Morphinan 6 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies on the parent Morphinan-6-one are scarce, research on its derivatives provides insights into the electronic landscape of the core structure. For instance, in a study involving a derivative, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap was calculated to be 4.390 eV. This gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

DFT calculations are also employed to determine the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. For the morphinan (B1239233) structure, the oxygen and nitrogen atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the hydrogen atoms are generally electron-deficient.

Table 1: Representative Electronic Properties from DFT Studies on Morphinan Derivatives

| Parameter | Calculated Value | Significance |

|---|

Note: This data is derived from a study on a this compound derivative and is presented here as an approximation for the parent compound.

Ab Initio Calculations of Molecular Orbitals

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While detailed ab initio studies specifically detailing the molecular orbitals of the parent this compound are not readily found in the literature, it is mentioned that ab initio molecular orbital calculations at the Hartree-Fock (HF) level with a 6-31G* basis set have been performed on related morphinan structures. Such calculations provide valuable information about the energies and shapes of molecular orbitals, which are critical for understanding chemical bonding and electronic transitions.

Conformational Analysis using Molecular Mechanics and Dynamics

The three-dimensional structure and flexibility of a molecule are key determinants of its biological activity.

Potential Energy Surface Mapping

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the most stable conformations (energy minima) and the energy barriers between them. Although specific potential energy surface maps for the isolated this compound molecule are not widely published, molecular mechanics methods are commonly used to perform such analyses. These calculations would systematically vary key dihedral angles within the morphinan structure to map out the conformational landscape.

Simulations of Molecular Flexibility

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and flexibility of molecules over time. Several studies have conducted MD simulations on derivatives of this compound, often in the context of their binding to opioid receptors. researchgate.net These simulations reveal the inherent flexibility of the morphinan core.

Key metrics from these simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms from a reference structure, and the Root Mean Square Fluctuation (RMSF), which indicates the fluctuation of individual atoms or residues. In studies of a this compound derivative bound to a protein, the complex remained stable throughout the simulation, with RMSD values indicating a stable interaction. researchgate.net Such analyses, while performed on derivatives in a complex, suggest that the rigid ring system of this compound provides a stable scaffold, with flexibility primarily in its substituent groups.

Table 2: Illustrative Molecular Dynamics Simulation Parameters from a Study on a this compound Derivative

| Parameter | Description | Typical Findings |

|---|---|---|

| RMSD | Root Mean Square Deviation of atomic positions | Indicates the stability of the molecule's conformation over time. |

| RMSF | Root Mean Square Fluctuation of individual atoms | Highlights flexible regions of the molecule. |

Note: These parameters are typically reported in studies of ligand-protein complexes and provide indirect information about the inherent flexibility of the morphinan scaffold.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties, which can aid in the characterization and identification of molecules. A study on N-formyl-1-bromo-4-hydroxy-3-methoxy-morphinan-6-one combined 1H/13C NMR spectroscopy with quantum chemical calculations to elucidate its rotameric structures. acs.org This demonstrates the utility of computational chemistry in interpreting experimental spectra.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms involving this compound and its derivatives. By employing quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying key intermediates, transition states, and the energetic barriers that govern the reaction rate and selectivity. These theoretical investigations provide insights that are often difficult to obtain through experimental means alone, offering a molecular-level understanding of reaction pathways.

Transition State Characterization

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along the reaction coordinate, a fleeting geometry that dictates the kinetic feasibility of a chemical transformation. For reactions involving this compound, such as nucleophilic additions to the C6-carbonyl group or rearrangements of the morphinan skeleton, computational methods like Density Functional Theory (DFT) are used to locate and characterize these critical structures.

The process involves optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface. This is a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate. The imaginary frequency of this single vibrational mode is a key identifier of a true transition state.

Once located, the geometric parameters of the transition state, such as bond lengths and angles of the forming and breaking bonds, provide a static picture of the molecule at the peak of the energy barrier. For instance, in a hypothetical nucleophilic attack on the C6-carbonyl of this compound, the transition state would show the incoming nucleophile partially bonded to the carbonyl carbon, and the C=O bond elongated and polarized.

Table 1: Illustrative Transition State Geometries for a Hypothetical Reaction of this compound

| Parameter | Reactant (this compound) | Transition State | Product |

| C6=O Bond Length (Å) | 1.23 | 1.35 | - |

| C6-Nucleophile Bond Length (Å) | - | 2.10 | 1.50 |

| O-C6-C5 Bond Angle (°) | 121.0 | 115.0 | 109.5 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

Note: The data in this table is illustrative and represents typical changes in geometric parameters during a nucleophilic addition to a carbonyl group. Actual values would be obtained from specific quantum chemical calculations for a defined reaction.

Reaction Pathway Energetics

For complex, multi-step reactions, a complete energy profile can be constructed, mapping the relative energies of all reactants, intermediates, transition states, and products. This allows for the identification of the rate-determining step, which is the step with the highest activation energy.

For example, in the context of the Diels-Alder reaction of morphinan-6,8-dienes, which can be precursors to this compound derivatives, computational studies have explored the endo- and exo-selectivity of the cycloaddition. These studies calculate the activation energies for both pathways, and the pathway with the lower activation energy is predicted to be the major product, which often aligns with experimental observations. The regioselectivity of such reactions can also be explained by analyzing the energies of the different possible transition states. mdpi.com

Table 2: Hypothetical Reaction Pathway Energetics for a Reaction of a this compound Precursor

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.3 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -12.7 |

Note: This table provides a hypothetical energy profile for a two-step reaction. The values are illustrative of what would be determined through computational analysis.

In Silico Design of Novel this compound Analogues

The structural framework of this compound offers a versatile scaffold for the design of novel analogues with tailored pharmacological properties. In silico design, or computer-aided drug design (CADD), plays a pivotal role in the rational design of these new chemical entities. By leveraging computational models of target receptors, such as the μ-opioid receptor, researchers can predict the binding affinity and functional activity of hypothetical this compound analogues before they are synthesized. nih.govnih.gov This approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

The design process often begins with the known crystal structure of the target receptor. This compound or a known ligand is docked into the binding site of the receptor to understand its binding mode and key interactions. nih.gov Based on this understanding, modifications are proposed to the this compound structure. These modifications can include the introduction of new functional groups, alteration of stereochemistry, or rigidification of the molecule to enhance binding affinity and selectivity.

Molecular docking simulations are then used to predict the binding pose and affinity of the newly designed analogues. These simulations place the ligand in the receptor's binding site in various orientations and conformations and calculate a scoring function to estimate the binding energy. nih.gov Analogues with predicted high binding affinities are then subjected to more rigorous computational analyses, such as molecular dynamics (MD) simulations, to assess the stability of the ligand-receptor complex over time.

Furthermore, in silico methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. Early prediction of these properties is crucial to avoid costly failures in later stages of drug development.

Table 3: Illustrative Data from In Silico Design and Screening of Novel this compound Analogues

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted BBB Permeability |

| M6O-001 | R = -CH2CH2Ph at N17 | -9.8 | H-bond with Asp147, Hydrophobic interaction with Trp318 | High |

| M6O-002 | R = -OH at C5 | -8.5 | H-bond with Tyr148 | Moderate |

| M6O-003 | R = -F at C2 | -9.2 | Halogen bond with His297 | High |

| M6O-004 | R = Cyclopropylmethyl at N17, -OCH3 at C14 | -10.5 | H-bond with Asp147, Hydrophobic interactions | High |

| M6O-005 | R = -NH2 at C7 | -8.9 | H-bond with Tyr326 | Low |

Note: The data presented in this table is for illustrative purposes to demonstrate the type of information generated during in silico drug design. The specific values and interactions are hypothetical.

Biosynthetic Pathways and Natural Occurrence of Morphinan 6 One Intermediates

Role of Morphinan-6-one and its Isomers in Alkaloid Biosynthetic Pathways

This compound and its isomers, primarily codeinone (B1234495) and morphinone (B1233378), are central to the late stages of morphinan (B1239233) alkaloid biosynthesis. mdpi.comresearchgate.net The pathway diverges from the central intermediate (S)-reticuline, which is first epimerized to (R)-reticuline by the unique STORR fusion protein. mdpi.combiorxiv.orgnih.gov A series of reactions then converts (R)-reticuline into the key intermediate thebaine. bio-conferences.orgwikipedia.org From thebaine, two parallel pathways lead to morphine, both proceeding through a this compound intermediate. mdpi.com

The formation of this compound structures from thebaine and its analogue oripavine is catalyzed by specific demethylase enzymes. uniprot.org

Thebaine 6-O-demethylase (T6ODM): This non-heme dioxygenase enzyme catalyzes the 6-O-demethylation of thebaine to produce neopinone (B3269370). uniprot.org Neopinone, a structural isomer of codeinone, exists in a pH-dependent, non-enzymatic equilibrium with codeinone, with the equilibrium favoring codeinone. mdpi.comgoogle.com T6ODM can also act on oripavine (the 3-O-demethylated version of thebaine) to yield morphinone. uniprot.org

Codeinone Reductase (COR): This enzyme is a key player in the final steps of morphine synthesis. nih.govpnas.org It catalyzes the NADPH-dependent, stereospecific reduction of the C6 keto-group of codeinone to the C6 hydroxyl-group of codeine. bio-conferences.org COR also efficiently reduces morphinone to morphine. nih.gov The enzyme can irreversibly reduce the isomer neopinone to neopine (B1233045), a minor alkaloid in the plant. nih.gov The forward reaction converting codeinone to codeine is crucial as it drives the neopinone-codeinone equilibrium towards the formation of codeine. google.com

The elucidation of the morphinan biosynthetic pathway heavily relied on precursor feeding studies using isotopically labeled compounds. Early research utilized radiolabeled precursors to trace the metabolic route from primary metabolites to complex alkaloids.

Feeding experiments with labeled tyrosine demonstrated that it serves as the fundamental building block for the entire benzylisoquinoline skeleton. acs.org

Studies using labeled (S)-reticuline confirmed its role as the central branch-point intermediate. nih.govoup.com

The administration of radioactively labeled thebaine to P. somniferum and P. orientale plants showed its efficient conversion into codeine and morphine, and also into oripavine, confirming its position as a direct precursor. scirp.org

Further experiments demonstrated that oripavine is incorporated into morphine, solidifying the existence of a second pathway from thebaine to morphine via oripavine and the intermediate morphinone. scirp.org These tracer studies were essential in mapping the sequence of reactions, including the critical transformations involving this compound intermediates. rsc.org

Genetic and Enzymatic Basis of this compound Formation

The biosynthesis of morphinan alkaloids is underpinned by a suite of specialized enzymes encoded by genes that are often expressed in a coordinated manner.

Significant progress has been made in identifying and characterizing the enzymes responsible for producing and modifying this compound structures.

Thebaine 6-O-demethylase (T6ODM): Identified as a 2-oxoglutarate/Fe(II)-dependent dioxygenase, T6ODM performs the crucial demethylation step that generates the ketone functionality at C6. uniprot.org

Codeinone Reductase (COR): This enzyme belongs to the aldo-keto reductase superfamily. nih.gov Multiple isoforms of COR have been isolated and characterized from P. somniferum. nih.govnih.gov These isoforms exhibit variations in stability, catalytic efficiency, and product selectivity, with some isoforms showing a higher propensity to produce neopine from neopinone. nih.gov The enzyme is localized specifically in the laticifers (latex-containing cells), which is the site of morphine accumulation. pnas.org

Enzymes Leading to the Morphinan Skeleton: The formation of the morphinan core itself relies on a series of enzymes acting on (R)-reticuline. These include salutaridine (B1681412) synthase (SalSyn), a cytochrome P450 enzyme that forms the promorphinan alkaloid salutaridine; salutaridine reductase (SalR), which reduces salutaridine to salutaridinol (B1235100); and salutaridinol 7-O-acetyltransferase (SalAT), which produces an acetylated intermediate that spontaneously rearranges to form thebaine. wikipedia.orgcabidigitallibrary.orgnih.gov

| Enzyme | Substrate(s) | Product(s) |

| Thebaine 6-O-demethylase (T6ODM) | Thebaine, Oripavine | Neopinone, Morphinone |

| Codeinone Reductase (COR) | Codeinone, Morphinone, Neopinone | Codeine, Morphine, Neopine |

| Salutaridine Synthase (SalSyn) | (R)-Reticuline | Salutaridine |

| Salutaridine Reductase (SalR) | Salutaridine | Salutaridinol |

| Salutaridinol 7-O-acetyltransferase (SalAT) | Salutaridinol | Salutaridinol 7-O-acetate |

This interactive table summarizes the key enzymatic transformations.

In P. somniferum, many of the genes encoding enzymes for benzylisoquinoline alkaloid (BIA) biosynthesis are organized into a gene cluster on the genome. uniprot.orgportlandpress.com This physical clustering is believed to facilitate the co-regulation and coordinated expression of the pathway genes.

The cluster contains genes for both noscapine (B1679977) and morphinan biosynthesis. biorxiv.org A key component of this cluster is the STORR gene, a remarkable gene fusion that encodes a bifunctional protein comprising a cytochrome P450 reductase and an oxidoreductase. nih.govukri.org This fusion protein is responsible for the critical epimerization of (S)-reticuline to (R)-reticuline, the committed step into the morphinan pathway. biorxiv.orgqmul.ac.uk The presence of this gene fusion and its clustering with other morphinan biosynthetic genes, such as those for SalSyn, SalR, and SalAT, highlights a sophisticated evolutionary strategy for the production of these complex alkaloids. nih.govuniprot.org

Chemo-Enzymatic Approaches to this compound Precursors

The complexity of total chemical synthesis of morphinan alkaloids has driven interest in chemo-enzymatic approaches, which combine the efficiency of chemical synthesis for early-stage intermediates with the high selectivity of biocatalysis for key stereochemical steps. rsc.org

Researchers have developed strategies that use organic synthesis to create precursors like 1,2-dehydroreticuline (B1196774). rsc.org This prochiral intermediate can then be stereoselectively reduced by the enzyme 1,2-dehydroreticuline reductase to yield (R)-reticuline, the direct precursor for the morphinan pathway, in high yield and enantiomeric excess. rsc.org Subsequent enzymatic steps, such as the use of salutaridine synthase (SalSyn), can convert the chemo-enzymatically produced (R)-reticuline into (+)-salutaridine, the first promorphinan alkaloid. rsc.org Furthermore, entire biosynthetic pathways have been reconstituted in microorganisms like Saccharomyces cerevisiae (yeast), enabling the production of thebaine and morphine from simple precursors by expressing the required poppy enzymes, including T6ODM and COR. plos.orgplos.orgscienceopen.com These synthetic biology approaches offer a promising alternative for the production of morphinan alkaloids and their precursors. acs.org

Molecular Interactions and Biochemical Mechanisms of Morphinan 6 One

Ligand-Receptor Binding Studies (in vitro, molecular level)

The primary molecular targets for morphinan-6-one compounds are the opioid receptors, a family of G protein-coupled receptors (GPCRs) comprising three main types: mu (μ, MOP), delta (δ, DOP), and kappa (κ, KOP). plos.orgdolor.org.co The interaction of this compound derivatives with these receptors is typically characterized through in vitro competitive radioligand binding assays. These experiments determine the binding affinity of a compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity. rsc.org The affinity is commonly expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors; a lower Kᵢ value indicates a higher binding affinity. acs.org

Studies on a variety of N-methylmorphinan-6-ones have demonstrated high affinity, often in the subnanomolar range, for the μ-opioid receptor (MOP). acs.org For instance, novel 14-alkoxy-substituted this compound derivatives have shown very high μ-opioid receptor affinity, with Kᵢ values ranging from 0.12 to 0.61 nM. acs.org Many of these compounds display selectivity for the MOP receptor over the DOP and KOP receptors, although the degree of selectivity varies significantly with structural modifications. mdpi.com For example, the introduction of a methyl group at position 5 in 14-O-methyloxymorphone to create 14-methoxymetopon (B146635) retains high MOP receptor affinity while reducing affinities for DOP and KOP receptors, thereby increasing MOP selectivity. mdpi.com

The binding affinities for several representative this compound derivatives are summarized in the table below. These in vitro assays are typically conducted using membranes from cells, such as Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express a specific human opioid receptor subtype. rsc.orgacs.org

Table 1: In Vitro Binding Affinities (Kᵢ, nM) of Selected this compound Derivatives at Opioid Receptors

| Compound | N-Substituent | C14-Substituent | MOP (μ) Affinity (Kᵢ, nM) | DOP (δ) Affinity (Kᵢ, nM) | KOP (κ) Affinity (Kᵢ, nM) | Source |

|---|---|---|---|---|---|---|

| Oxymorphone | -CH₃ | -OH | 0.49 | 41.5 | 45.3 | acs.orgresearchgate.net |

| 14-O-Methyloxymorphone | -CH₃ | -OCH₃ | 0.09 | 10.4 | 11.2 | acs.org |

| Naltrexone (B1662487) | -Cyclopropylmethyl | -OH | ~0.4-0.6 | ~10-15 | ~10-15 | researchgate.net |

| Naloxone | -Allyl | -OH | 2.3 | ~23-58 | ~23-58 | nih.govwikipedia.org |

| N-Phenethyloxymorphone | -Phenethyl | -OH | 0.16 | 17.5 | 114 | researchgate.net |

This table is interactive. Data is compiled from multiple sources and represents typical reported values.

Beyond binding affinity (a thermodynamic parameter), the kinetics of ligand-receptor interactions—specifically the association rate (kₒₙ) and dissociation rate (kₒff)—play a crucial role in the pharmacological profile of a drug. pnas.org The ratio of these rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kₐ), which is conceptually related to the Kᵢ value from binding assays. A drug with a long residence time (i.e., a slow kₒff) at its receptor can maintain its pharmacological effect even at low plasma concentrations. pnas.org

Recent studies have begun to elucidate the kinetic and thermodynamic aspects of opioid receptor binding. pnas.orgplos.org For example, molecular dynamics simulations have provided insights into the energetics of ligand binding and the conformational changes the receptor undergoes. plos.org The binding of agonists versus antagonists can be differentially modulated by factors such as sodium ions. Sodium has been shown to reduce the binding affinity of agonists while enhancing that of antagonists, which is consistent with the ion stabilizing an inactive conformation of the receptor. plos.org This allosteric modulation involves an energetically favorable binding of a Na⁺ ion to a conserved site within the receptor, which is more favorable in the inactive state than the active state. plos.org

While extensive kinetic data for every this compound derivative is not widely available, it is understood that structural modifications can influence these parameters. For instance, the high potency and long duration of action of some opioids are attributed not just to high affinity but also to slow dissociation kinetics from the receptor. pnas.org

The pharmacological profile of this compound derivatives is highly sensitive to their chemical structure. Extensive structure-activity relationship (SAR) studies have identified key structural motifs that govern binding affinity and functional activity (agonism vs. antagonism) at opioid receptors. mdpi.comakjournals.com

N-17 Substituent: The group attached to the nitrogen at position 17 is a primary determinant of a compound's functional activity. plos.orgmdpi.com A small alkyl group, such as a methyl group (e.g., in oxymorphone), generally results in a μ-opioid receptor agonist. researchgate.net Replacing the N-methyl group with larger substituents like N-allyl (in naloxone) or N-cyclopropylmethyl (in naltrexone) typically confers antagonist properties. researchgate.netnih.gov However, an N-phenethyl group can produce a potent agonist with enhanced MOP receptor affinity compared to the N-methyl parent compound. researchgate.net

C-6 Position: The carbonyl group at the C-6 position is a defining feature of this class. It is considered preferable to a hydroxyl function (as in morphine) for enhancing MOP receptor affinity and agonist potency in certain N-phenethyl derivatives. researchgate.net Comparative studies between N-methylmorphinan-6-ones and their 6-desoxo (lacking the carbonyl) counterparts showed that removal of the 6-keto function did not significantly affect MOP receptor binding affinity or agonist potency in most cases, though exceptions were noted. acs.org

C-14 Substituent: The introduction of a hydroxyl group at position 14 is a common feature that can influence the pharmacological profile. researchgate.net Further modification of this hydroxyl group, for instance to a 14-alkoxy group (e.g., methoxy (B1213986), benzyloxy), has been shown to enhance MOP receptor affinity and agonist potency compared to the 14-hydroxy parent compound. acs.orgacs.org The size and character of this alkoxy group can fine-tune the binding affinity for all three opioid receptor subtypes. acs.org

C-5 Substituent: Modifications at the C-5 position can also modulate receptor selectivity. For example, introducing a methyl group at C-5 of 14-O-methyloxymorphone was found to increase selectivity for the MOP receptor by reducing affinity for DOP and KOP receptors. mdpi.com

These SAR insights are critical for the rational design of new this compound derivatives with desired pharmacological properties, such as enhanced potency and improved side-effect profiles. mdpi.comnih.gov

Enzyme Inhibition and Activation Studies (in vitro, molecular level)

Based on a comprehensive review of the available scientific literature, there is a lack of specific studies focusing on this compound derivatives as direct inhibitors or activators of enzymes as their primary mechanism of action. The main body of research on the biochemical interactions of these compounds centers on their role as ligands for opioid receptors. While these compounds are substrates for various metabolic enzymes (e.g., cytochrome P450s, UGTs), dedicated studies characterizing them as specific enzyme inhibitors with kinetic analyses are not prevalent.

No data is available in the reviewed literature regarding the kinetic characterization of this compound derivatives as enzyme inhibitors.

No data is available in the reviewed literature regarding the mechanistic analysis of enzyme inhibition by this compound derivatives.

Protein Crystallography of this compound-Target Complexes

Understanding the precise three-dimensional interactions between a ligand and its receptor is fundamental to drug design. X-ray crystallography provides atomic-level resolution of these interactions. nih.gov In 2012, a significant breakthrough was the determination of the crystal structure of the mouse μ-opioid receptor (μOR). nih.govnih.gov

The structure was resolved at 2.8 Å while the receptor was in complex with β-funaltrexamine (β-FNA), an irreversible morphinan (B1239233) antagonist. nih.govnih.gov This was a landmark achievement as it provided the first high-resolution view of how a morphinan ligand binds to an opioid receptor. dolor.org.co

Key findings from the crystal structure include:

Binding Pocket: The morphinan ligand binds deeply within a large, solvent-exposed pocket formed by the transmembrane (TM) helices of the receptor. nih.govnih.gov This binding site is located in a position analogous to where ligands bind in other well-studied GPCRs. nih.gov

Ligand Orientation: The morphinan core is oriented in the binding pocket to allow for specific interactions. The protonated nitrogen, a common feature of morphinans, forms a crucial ionic interaction with a highly conserved aspartic acid residue (Asp147) in transmembrane helix 3 (TM3). nih.govacs.org The phenolic ring of the ligand is embedded in a hydrophobic pocket formed by residues from several transmembrane helices. acs.org

Receptor Dimerization: The μOR was observed to crystallize as a symmetrical dimer. nih.govadafad.org The most prominent interface between the two receptor units (protomers) involves an extensive network of interactions between TM5 and TM6 of each receptor, forming a four-helix bundle. nih.govnih.gov This structural finding provides a molecular basis for the long-hypothesized dimerization of opioid receptors.

These crystal structures are invaluable tools for computational studies, such as molecular docking, which help predict how novel this compound derivatives might bind to the receptor, thereby guiding the synthesis of new compounds with tailored pharmacological profiles. nih.govacs.org

Biophysical Characterization of Molecular Interactions (e.g., ITC, SPR)

The interaction of morphinan derivatives with their primary biological targets, opioid receptors, can be quantitatively analyzed using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). While specific studies on this compound are not extensively documented in publicly available literature, the principles of these techniques and data from related morphinan compounds provide a strong framework for understanding its potential molecular interactions.

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com For high-affinity ligands, displacement titration methods can be employed to determine binding constants in the nanomolar and even picomolar range. caltech.edu

Surface Plasmon Resonance is another powerful label-free technique used to monitor biomolecular interactions in real-time. nih.gov It measures changes in the refractive index at the surface of a sensor chip where a target molecule, such as an opioid receptor, is immobilized. oup.com This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. oup.com SPR can also provide insights into conformational changes in the receptor upon ligand binding. Current time information in Calicut, IN. For instance, studies on the human delta-opioid receptor have shown that agonist binding induces an increase in the thickness and molecular packing density of the membrane, reflecting significant conformational shifts within the receptor and lipid bilayer. Current time information in Calicut, IN.

Molecular dynamics simulations of morphinan agonists like morphine and hydromorphone binding to the μ-opioid receptor suggest that subtle differences in their chemical structure can lead to distinct binding modes and hydration properties. plos.org These computational approaches, in conjunction with experimental data, help to build a detailed atomistic picture of ligand-receptor interactions. plos.org

The table below summarizes representative thermodynamic and kinetic data for the interaction of various morphinan-related ligands with opioid receptors, illustrating the type of information that would be sought for this compound.

| Ligand | Receptor | Technique | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Morphine | μ-Opioid | MD Simulation | ~0.4 (ΔG) | - | - |

| Hydromorphone | μ-Opioid | MD Simulation | ~1.2 (ΔG) | - | - |

| Dynorphin-A(1-13) | κ-Opioid | Radioligand Binding | 0.11 | Not Applicable | Not Applicable |

| BC-3016 | κ-Opioid | Radioligand Binding | 0.58 | Not Applicable | Not Applicable |

This table is illustrative and compiled from various sources on related morphinan compounds to demonstrate the type of data obtained from biophysical studies. plos.orgcdnsciencepub.com Specific values for this compound are not available.

Cellular Uptake and Metabolism at a Fundamental Biochemical Level

The entry of morphinan alkaloids into cells and their subsequent metabolic transformation are critical determinants of their biological activity. The cellular uptake of these compounds can occur through various mechanisms, including passive diffusion and carrier-mediated transport. Studies on related alkaloids suggest that uptake into certain cellular compartments, such as the vacuoles in Papaver somniferum latex, is specific for native alkaloids and can be an active process. ucl.ac.uk In mammalian systems, the stereochemistry of morphinan derivatives is crucial for their interaction with transporters. mdpi.com

Once inside the cell, this compound would be subject to metabolic enzymes. The metabolism of morphinans is a complex process primarily occurring in the liver. The core structure of morphinans can undergo several types of biotransformations. Early modifications of morphine, a prototypical morphinan, focused on the 3-phenolic hydroxyl group and the 6-hydroxyl group. oup.com Oxidation of the 6-hydroxyl group is a key metabolic step for many morphinans. oup.com

The biosynthesis and metabolism of morphinan alkaloids in plants like Papaver somniferum involve a series of enzymatic reactions, including hydroxylations, acetylations, and demethylations, catalyzed by enzymes such as cytochrome P450s and reductases. mdpi.comoup.com For example, thebaine is metabolized to codeinone (B1234495) and subsequently to codeine and morphine through a series of enzymatic steps. mdpi.com

In humans, the metabolism of morphine, which has a hydroxyl group at the 6-position, primarily involves glucuronidation at the 3- and 6-positions, catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com It can also undergo sulfation. mdpi.com Given that this compound possesses a ketone group at the 6-position, its metabolic fate would differ from that of morphine. The 6-keto group is a common feature in several semi-synthetic opioids like hydromorphone and oxymorphone. The metabolism of these compounds can involve reduction of the 6-keto group to the corresponding 6-hydroxyl metabolites, which can then be conjugated. N-demethylation is another common metabolic pathway for morphinans with an N-methyl group.

The table below outlines the key enzymes and reactions involved in the metabolism of related morphinan compounds, providing a basis for predicting the metabolic pathways of this compound.

| Compound Family | Key Metabolic Enzymes | Type of Reaction | Potential Metabolites |

| Morphine | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Glucuronidation, Sulfation | Morphine-3-glucuronide, Morphine-6-glucuronide, Morphine-3-sulfate |

| Codeine | CYP2D6, UGTs | O-demethylation, Glucuronidation | Morphine, Codeine-6-glucuronide |

| Thebaine | Enol ether hydrolase, NADPH-dependent reductase | Hydrolysis, Reduction | Neopinone (B3269370), Codeinone, Codeine |

| Hydromorphone | Carbonyl reductases, UGTs | Keto-reduction, Glucuronidation | Dihydromorphine, Hydromorphone-3-glucuronide |

This table summarizes metabolic pathways of related morphinans to infer potential routes for this compound. oup.commdpi.com

Advanced Analytical Methodologies for Morphinan 6 One Research

Chromatographic Techniques for Separation and Purification

Chromatography stands as a cornerstone for the isolation and purification of morphinan-6-one from complex mixtures. The choice of technique is dictated by the specific research goals, including the scale of purification and the required purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of this compound and related compounds. google.com Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. google.complos.org This method effectively separates morphinan (B1239233) alkaloids based on their polarity. plos.org

For instance, a robust HPLC method can be developed to separate mixtures containing morphine, dihydromorphine, hydromorphone, and morphinone (B1233378). google.com The mobile phase often consists of an aqueous acidic buffer, an ion-pair reagent, and miscible organic solvents. google.com The use of an ion-pair reagent can improve peak shape and resolution for these basic compounds. Detection is typically achieved using UV absorbance. google.com

In the context of biosynthetic pathway research, HPLC coupled with Fourier-transform mass spectrometry (FT-MS) has been used to separate and detect morphinan alkaloids produced in recombinant yeast. scienceopen.com An Agilent Zorbax Rapid Resolution HT C18 column with a gradient elution of formic acid in water and acetonitrile (B52724) is an example of a system used for such separations. plos.orgscienceopen.com

Preparative HPLC can also be utilized to physically separate and purify larger quantities of this compound from reaction mixtures or natural product extracts. google.com

Table 1: Example HPLC Parameters for Morphinan Alkaloid Separation

| Parameter | Value | Reference |

|---|---|---|

| Column | Agilent Zorbax Rapid Resolution HT C18, 2.1x30 mm, 1.8 µm | plos.orgscienceopen.com |

| Mobile Phase A | 0.1% Formic Acid in Water | plos.orgscienceopen.com |

| Mobile Phase B | 100% Acetonitrile with 0.1% Formic Acid | plos.orgscienceopen.com |

| Gradient | 0-1 min at 100% A, 1-6 min 0 to 95% B (linear gradient) | plos.orgscienceopen.com |

| Flow Rate | 0.25 ml/min | plos.org |

| Detection | UV Absorbance / Mass Spectrometry | google.comscienceopen.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile compounds. Since this compound and its analogues are not inherently volatile, they require derivatization prior to GC-MS analysis. nih.govunodc.org Common derivatization strategies include trimethylsilylation, acetylation, or propionylation, which increase the volatility of the analytes. unodc.org

For example, a method for the simultaneous analysis of several opiates, including this compound derivatives, involves derivatizing the hydroxyl and ketone groups. nih.gov The ketone groups can be converted to methoximes, and the hydroxyl groups can be esterified with propionic anhydride (B1165640). nih.gov Following a purification step, the derivatized compounds are then analyzed by full-scan GC-MS with electron impact ionization. nih.gov This method offers excellent linearity and low limits of detection, making it suitable for quantitative analysis. nih.gov